2-(3-Mercaptophenyl)acetic acid 2-(3-Mercaptophenyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 63271-86-3
VCID: VC20744784
InChI: InChI=1S/C8H8O2S/c9-8(10)5-6-2-1-3-7(11)4-6/h1-4,11H,5H2,(H,9,10)
SMILES: C1=CC(=CC(=C1)S)CC(=O)O
Molecular Formula: C8H8O2S
Molecular Weight: 168.21 g/mol

2-(3-Mercaptophenyl)acetic acid

CAS No.: 63271-86-3

Cat. No.: VC20744784

Molecular Formula: C8H8O2S

Molecular Weight: 168.21 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Mercaptophenyl)acetic acid - 63271-86-3

CAS No. 63271-86-3
Molecular Formula C8H8O2S
Molecular Weight 168.21 g/mol
IUPAC Name 2-(3-sulfanylphenyl)acetic acid
Standard InChI InChI=1S/C8H8O2S/c9-8(10)5-6-2-1-3-7(11)4-6/h1-4,11H,5H2,(H,9,10)
Standard InChI Key BIPWQAXQJQOPHM-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)S)CC(=O)O
Canonical SMILES C1=CC(=CC(=C1)S)CC(=O)O

2-(3-Mercaptophenyl)acetic acid (CAS 63271-86-3) is a sulfur-containing organic compound with a phenylacetic acid backbone modified by a mercapto (-SH) group at the 3-position. This structural feature enables diverse chemical reactivity and biological interactions, making it valuable in coordination chemistry, medicinal research, and materials science.

Physical and Chemical Properties

PropertyValue
Density1.299 g/cm³
Boiling Point336°C at 760 mmHg
Melting Point100–103°C
Flash Point157°C
SolubilityModerate in polar solvents (e.g., ethanol, DMSO)

The mercapto group contributes to its redox activity and nucleophilicity, enabling disulfide bond formation and metal coordination .

Synthesis Methods

Industrial and laboratory syntheses typically involve:

  • Thiolation of Phenylacetic Acid Derivatives: Reacting 3-bromophenylacetic acid with thiourea under basic conditions (e.g., NaOH/ethanol), followed by hydrolysis .

  • Alternative Routes: Sulfur nucleophile substitution on halogenated precursors or oxidation of corresponding thioacetates.

Biological Activities and Mechanisms

Antioxidant Properties

The -SH group scavenges free radicals (e.g., ROS), reducing oxidative stress in cellular models .

Enzyme Inhibition

  • Cyclooxygenase (COX) and Lipoxygenase (LOX): Inhibits pro-inflammatory enzymes at IC₅₀ values < 50 μM in vitro.

  • Protein Kinases: Disrupts ATP-binding sites in kinases, showing antitumor activity in breast and lung cancer cell lines .

Anti-Inflammatory Effects

Modulates NF-κB signaling, reducing TNF-α and IL-6 production in macrophages.

Research Applications

Coordination Chemistry

Metal IonComplex FormedApplication
Cu(II)[Cu(2-(3-MPA))]Catalytic oxidation
Ag(I)[Ag(2-(3-MPA))]Antimicrobial agents
Ni(II)[Ni(2-(3-MPA))]Electrochemical sensors

These complexes exploit the compound’s chelating ability for materials science and catalysis.

Medical Research

  • Antitumor Activity: Induces apoptosis in HeLa and MCF-7 cells at EC₅₀ ≈ 20 μM.

  • Immunomodulation: Enhances T-cell proliferation in murine models, suggesting potential in autoimmune therapy .

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